Trisialoganglioside GT1b

Vue d'ensemble

Description

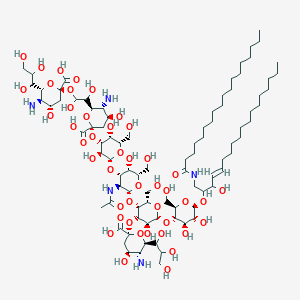

Trisialoganglioside GT1b is a glycosphingolipid characterized by three sialic acid residues attached to a seven-sugar oligosaccharide core and a ceramide lipid tail . It is abundantly present in neuronal membranes, where it regulates cell signaling, toxin binding, and membrane dynamics. GT1b’s high negative charge, attributed to its three sialic acids, distinguishes it from monosialo- (e.g., GM1) and disialogangliosides (e.g., GD1a, GD1b) . Structurally, GT1b contains a rigid oligosaccharide core shared with GM1 and GD1b but includes additional α2,8-linked sialic acids, enabling unique molecular interactions .

GT1b serves as a receptor for bacterial toxins (e.g., botulinum neurotoxins A/B/G) and modulates neuroinflammatory and oxidative stress pathways . It also influences immune responses by skewing T-cell cytokine production toward Th1 profiles (e.g., IL-2, IFN-γ) and suppressing Th2 cytokines (e.g., IL-4, IL-5) . Paradoxically, while GT1b exhibits neuroprotective antioxidant properties, it can also induce dopaminergic neuron death via non-caspase-dependent pathways, linking it to Parkinson’s disease (PD) pathogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trisialoganglioside GT1b involves multiple steps, starting from simpler glycosphingolipids. The process typically includes glycosylation reactions to attach sialic acid residues to the core glycan structure. The reaction conditions often require the use of specific glycosyltransferases and sialyltransferases to ensure the correct attachment of sialic acid residues.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from bovine brain tissue. The extracted gangliosides are then purified using chromatographic techniques. The final product is often lyophilized to obtain a stable powder form .

Analyse Des Réactions Chimiques

GT1b Interactions with Botulinum Toxin A

Research has shown that GT1b binds to botulinum neurotoxin A (BoNT/A). Studies using surface plasmon resonance (SPR) have detailed the kinetics of this binding, indicating that BoNT/A binds specifically to polysialylated gangliosides, with the binding affinity influenced by the ionic strength of the buffer solution .

| Parameter | Value |

|---|---|

| Neurotoxin | Botulinum Neurotoxin A (BoNT/A) |

| Binding Specificity | Polysialylated Gangliosides (GT1b>GD1a) |

| Apparent K<sub>D</sub> Values | 2.83 × 10<sup>-7</sup> to 1.86 × 10<sup>-7</sup> M |

The binding of BoNT/A to GT1b induces a conformational change in the neurotoxin, increasing α-helix content and decreasing β-sheet content .

GT1b and Sperm Membrane Protection

In sperm cells, GT1b has a protective effect against lipid peroxidation. During in vitro lipid peroxidation induced by Fe<sup>2+</sup>/ascorbate ions, GT1b reduces the formation of malondialdehyde (MDA) and decreases membrane rigidity . The monosialoganglioside (GM1) and disialoganglioside (GD1a) do not have this effect .

| Ganglioside | Effect on MDA Formation | Effect on Membrane Rigidity |

|---|---|---|

| GM1 | No effect | No effect |

| GD1a | No effect | No effect |

| GD1b | Reduced | Decreased |

| GT1b | Reduced | Decreased |

GT1b and Neurodegeneration

GT1b can induce neurodegeneration of dopaminergic neurons in the substantia nigra (SN). In vivo studies have shown that GT1b injection into the SN results in the death of nigral neurons, including dopaminergic neurons . This neurotoxicity is partially mediated by nitric oxide released from activated microglia .

| Location | Observation |

|---|---|

| Substantia Nigra | Death of nigral neurons, including dopaminergic neurons, seven days post-GT1b injection |

| Microglia | Activation and presence in the SN |

| iNOS Expression | Increased levels in the SN, maximal at 8 hours post-GT1b injection, localized within microglia |

| Neurotoxicity | Partially mediated by nitric oxide (NO) released from activated microglia |

GT1b in Immune Modulation

GT1b can modulate the production of immunoglobulins and cytokines in human peripheral blood mononuclear cells (PBMCs). At a concentration of 10 µM, GT1b decreases the production of IL-6, IL-10, IgG, IgM, and IgA .

| Cytokine/Immunoglobulin | Percentage Decrease |

|---|---|

| IL-6 | 31.4% |

| IL-10 | 30.5% |

| IgG | 60% |

| IgM | 59.5% |

| IgA | 58% |

Applications De Recherche Scientifique

Chemistry

- Reference Standards : GT1b serves as a reference standard in chromatographic techniques, particularly in high-performance thin-layer chromatography (HPTLC) and as antigens for enzyme-linked immunosorbent assays (ELISA) .

- Enzymatic Assays : It is utilized as a substrate in enzymatic assays to study glycosphingolipid metabolism .

Biology

- Cell Signaling : GT1b plays a significant role in modulating cell signaling pathways. It interacts with proteins involved in cell-to-cell recognition and communication .

- Neuroprotection : Research indicates that GT1b can protect neurons from oxidative stress and apoptosis, making it a subject of interest in neurodegenerative disease studies .

Medicine

- Therapeutic Potential : GT1b has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective properties .

- Vaccine Development : Its immunogenic properties are being explored for use in vaccines and immunotherapies targeting cancer and other diseases .

Industry

- Drug Delivery Systems : GT1b is used in the formulation of liposomes for targeted drug delivery, enhancing the therapeutic efficacy of various drugs .

- Cosmetic Applications : It is incorporated into cosmetic formulations for its beneficial effects on skin health due to its role in cell membrane stabilization .

Case Study 1: Neurotoxicity Investigation

A study examined the neurotoxic effects of GT1b on dopaminergic neurons in rat models. Results indicated that administration of GT1b led to significant degeneration of these neurons, highlighting its dual role as both a protective agent and a potential neurotoxin under certain conditions .

Case Study 2: Sperm Membrane Protection

Research demonstrated that GT1b prevents lipid peroxidation-induced damage to human sperm membranes. The study quantified malondialdehyde levels to assess lipid peroxidation and utilized fluorescence spectroscopy to evaluate membrane integrity, showing that GT1b can preserve sperm membrane fluidity during oxidative stress .

Mécanisme D'action

Trisialoganglioside GT1b exerts its effects through various molecular targets and pathways:

Neuroprotection: It promotes neuroprotection by enhancing cell survival pathways and inhibiting apoptotic pathways.

Cell Signaling: It modulates cell signaling by interacting with cell surface receptors and influencing downstream signaling cascades.

Comparaison Avec Des Composés Similaires

Structural Differences

GT1b’s trisialylated structure contrasts with simpler gangliosides:

GT1b’s additional sialic acids enhance its negative charge, enabling stronger electrostatic interactions with positively charged toxin domains compared to GM1 or GD1a .

Functional Roles in Toxin Binding

- Botulinum Neurotoxins (BoNTs): GT1b binds BoNT/A, B, and G with higher affinity than GM1 or GD1a. BoNT/B and G show 1.5-fold greater sensitivity in GT1b-saturated membranes, while BoNT/A’s interaction is weaker despite structural studies suggesting compatibility .

- Viral Receptors: Unlike SV40, which binds GM1, Polyoma virus recognizes GT1b and GD1a via their multi-sialylated branches .

- Cholera Toxin: Exclusively binds GM1 due to its single sialic acid and terminal galactose .

Signaling Pathways and Neurotoxicity

- Antioxidant Effects: GT1b suppresses iron-induced lipid peroxidation 2-fold more effectively than GM1, attributed to its higher sialic acid content scavenging free radicals .

- Neurotoxicity Mechanisms: GT1b induces dopaminergic neuron death via Akt/GSK-3β/tau hyperphosphorylation, unlike GM1, which is neuroprotective . Caspase-3 inhibition fails to rescue GT1b-mediated neuron loss, distinguishing its pathway from MPTP/6-OHDA models .

Immune Modulation

GT1b, GD1b, and GQ1b similarly enhance Th1 cytokines (IL-2, IFN-γ) and suppress Th2 cytokines (IL-4, IL-5) by inhibiting adenylate cyclase, reducing cAMP levels in T cells . This contrasts with GM1, which primarily modulates microglial activation in neurodegenerative contexts .

Data Tables

Table 1: Toxin Binding Profiles of Gangliosides

| Ganglioside | Bound Toxins/Viruses | Affinity (Relative to GT1b) |

|---|---|---|

| GM1 | Cholera toxin | High |

| GD1a | Polyoma virus | Moderate |

| GD1b | BoNT/G | Moderate |

| GT1b | BoNT/A, B, G; Polyoma | Highest |

Table 2: Functional Outcomes in Neural Systems

| Ganglioside | Neuroprotection | Neurotoxicity Mechanism | Key Pathway |

|---|---|---|---|

| GM1 | Yes | N/A | Antioxidant |

| GT1b | Context-dependent | Akt/GSK-3β/tau | Non-caspase |

Activité Biologique

Trisialoganglioside GT1b (GT1b) is a complex glycosphingolipid predominantly found in the nervous system, particularly in the brain. It plays critical roles in cellular signaling, neurodevelopment, and neuroprotection. This article explores the biological activity of GT1b, focusing on its mechanisms of action, effects on neuronal health, and implications in various physiological and pathological contexts.

Chemical Structure and Properties

GT1b is characterized by its unique structure, which includes three sialic acid residues. The molecular formula for GT1b is , with a molecular weight of approximately 2180.42 g/mol. It is derived from porcine brain tissue and exhibits specific properties such as being non-hygroscopic and light-sensitive .

| Property | Value |

|---|---|

| Molecular Formula | C95H174N8O47 |

| Molecular Weight | 2180.42 g/mol |

| Source | Porcine Brain |

| Hygroscopic | No |

| Light Sensitive | No |

Neuroprotective Effects

GT1b has been shown to have neuroprotective properties, particularly in the context of dopaminergic neuron survival. Studies indicate that GT1b can prevent neuronal death induced by various stressors, including oxidative stress and neurotoxic agents. For instance, one study demonstrated that GT1b protects against lipid peroxidation-induced damage in sperm membranes, suggesting its role in maintaining membrane integrity under oxidative conditions .

The biological activity of GT1b is mediated through several pathways:

- Akt/GSK-3 Pathway : GT1b activates the Akt signaling pathway, which plays a crucial role in cell survival and apoptosis regulation. This activation inhibits glycogen synthase kinase 3 (GSK-3), leading to reduced tau phosphorylation and neurotoxicity .

- Cytokine Modulation : Research suggests that GT1b may enhance Th1 cytokine production while suppressing Th2 responses by inhibiting adenylate cyclase activity. This modulation could have implications for immune responses and inflammation .

Effects on Reproductive Health

GT1b also contributes to reproductive health by influencing oocyte maturation and embryonic development. Studies have shown that it plays a role in the maturation of porcine oocytes, enhancing their viability during embryonic development .

Case Study 1: Neurotoxicity in Dopaminergic Neurons

A significant investigation into the effects of GT1b revealed its neurotoxic potential when exposed to dopaminergic neurons in vitro. The study found that cultures deprived of serum exhibited a loss of approximately 19% of dopaminergic neurons due to GT1b exposure, highlighting a dual role where it can be protective or harmful depending on the context .

Case Study 2: Sperm Membrane Integrity

In another study focusing on reproductive biology, GT1b was shown to prevent increases in sperm membrane molecular ordering induced by lipid peroxidation during in vitro conditions. This protective effect underscores its potential applications in reproductive technologies and sperm preservation strategies .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting GT1b in biological samples?

GT1b is commonly detected using enzyme-linked immunosorbent assays (ELISA) with anti-GT1b antibodies, which quantify its presence via colorimetric signals . Thin-layer chromatography (TLC) is employed for purity validation (>98% TLC purity, as noted in product specifications) . Immunoblot (IB) and line blot techniques are also used, particularly in clinical research to assess anti-GT1b antibodies in conditions like Guillain-Barré syndrome .

Q. What is the structural and functional role of GT1b in neuronal membranes?

GT1b is a trisialoganglioside with two sialic acid residues linked to an inner galactose unit , critical for forming lipid rafts. These rafts facilitate signal transduction, toxin binding (e.g., botulinum and tetanus toxins), and interactions with viral receptors like Merkel cell polyomavirus VP1 . Its amphipathic nature allows micelle formation in aqueous solutions, enabling studies on membrane dynamics .

Q. How is GT1b isolated and purified for experimental use?

GT1b is typically extracted from mammalian brain tissue (human or bovine) via solvent partitioning (e.g., chloroform/methanol/water mixtures). Purification involves column chromatography or dialysis, with final validation by TLC or mass spectrometry . Commercial preparations often use ammonium salts to enhance stability .

Advanced Research Questions

Q. What mechanisms underlie GT1b-induced microglial activation in Parkinson’s disease (PD) models?

Intranigral injection of GT1b in rats triggers dose-dependent dopaminergic neuron loss via microglial activation, evidenced by increased iNOS expression and nitric oxide production. Inhibition of NOS with L-NAME partially rescues neurons, suggesting oxidative stress as a key pathway . Contradictory neuroprotective roles (e.g., ROS scavenging) may depend on concentration or model systems .

Q. How does GT1b enhance botulinum neurotoxin (BoNT) internalization in neuronal models?

GT1b binds BoNT/A with an IC50 of 11 µM , inducing conformational changes in the toxin (increased α-helix content) that stabilize toxin-membrane interactions. Pre-treatment of NG108-15 motor neuron-like cells with GT1b for 24 hours increases BoNT/A sensitivity by ~1.5-fold, likely via ganglioside saturation in lipid rafts . Surface plasmon resonance (SPR) and circular dichroism are key methods to study these interactions .

Q. What signaling pathways mediate GT1b-induced hyaluronic acid (HA) synthesis in thyroid eye disease (TED)?

In orbital fibroblasts from TED patients, GT1b upregulates hyaluronic acid synthase 2 (HAS2) via the TLR2/PI3K/Akt/mTOR axis . Pharmacological inhibition of PI3K (e.g., LY294002) or siRNA knockdown of TLR2 abolishes this effect, highlighting therapeutic targets for fibrotic complications .

Q. How can GT1b’s dual roles in neurotoxicity and neuroprotection be reconciled?

Context-dependent factors include:

- Dose : High concentrations (e.g., in PD models) promote microglial-mediated toxicity, while low levels may protect against oxidative damage .

- Experimental models : GT1b’s interaction with extracellular neuromelanin or α-synuclein aggregates could shift outcomes in neurodegeneration studies .

Q. Methodological Considerations

Q. What in vitro systems are optimal for studying GT1b-viral protein interactions?

- Liposome binding assays : GT1b-containing liposomes incubated with viral capsid proteins (e.g., MCPyV VP1) are analyzed by NMR or SPR to quantify binding kinetics .

- Cell lines : Merkel cell carcinoma lines or HEK293T cells transfected with viral receptors are used to validate GT1b’s role as a co-receptor .

Q. How to model GT1b’s immunomodulatory effects in peripheral blood mononuclear cells (PBMCs)?

PBMCs treated with 10 µM GT1b show reduced IL-6, IL-10, and immunoglobulin production. Flow cytometry and cytokine ELISAs are used to assess suppression of humoral immunity, with viability confirmed via MTT assays .

Q. What techniques resolve GT1b’s structural dynamics in membrane environments?

- 1H-NMR spectroscopy : Detects GT1b-protein interactions in buffer systems (e.g., 50 mM NaH2PO4, pH 8.0), highlighting methyl group shifts upon binding .

- Molecular dynamics simulations : Model GT1b’s orientation in lipid bilayers to predict sialic acid accessibility for toxin binding .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting roles of GT1b in neurodegeneration?

Discrepancies arise from:

- Model specificity : GT1b’s effects in rat SN (neurotoxic) vs. in vitro oxidative stress models (neuroprotective) .

- Timing : Acute exposure may trigger inflammation, while chronic low-dose GT1b might upregulate endogenous antioxidant pathways .

Q. How does GT1b’s sourcing (species, brain region) impact experimental outcomes?

Bovine vs. human GT1b may differ in ceramide backbone composition (C18:1 vs. C20:1), affecting toxin binding avidity. Researchers must standardize sources and validate purity (>98%) via TLC or HPLC .

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPEYQWKCQBBU-ADMXJUBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H157N5O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-13-1 | |

| Record name | Trisialoganglioside GT1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.